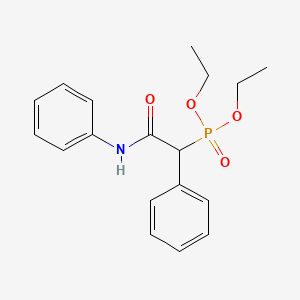
3-Biphenylacetic acid, 5-amino-4'-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenylacetic acid, 5-amino-4’-chloro- is an organic compound with the molecular formula C14H12ClNO2 This compound is a derivative of biphenylacetic acid, where the biphenyl structure is substituted with an amino group at the 5-position and a chlorine atom at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid, 5-amino-4’-chloro- typically involves multi-step organic reactions. One common method is the nitration of biphenylacetic acid followed by reduction and halogenation. The nitration introduces a nitro group, which is then reduced to an amino group. The halogenation step introduces the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and chloro groups make the compound reactive towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like sodium hydroxide (NaOH) or electrophiles like sulfuric acid (H2SO4)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-Biphenylacetic acid, 5-amino-4’-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 5-amino-4’-chloro- involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-Biphenylacetic acid, 4’-chloro-
- 3-Biphenylacetic acid, 5-amino-
- 3-Biphenylacetic acid, 4’-amino-
Comparison: Compared to its analogs, 3-Biphenylacetic acid, 5-amino-4’-chloro- is unique due to the presence of both amino and chloro substituents. This combination can enhance its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
75852-48-1 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-[3-amino-5-(4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H12ClNO2/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8H,7,16H2,(H,17,18) |
InChI Key |
PDKPDHIZMVCABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


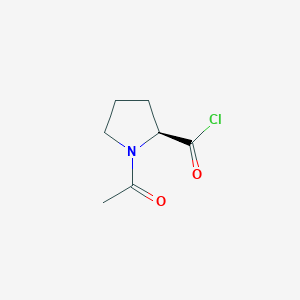
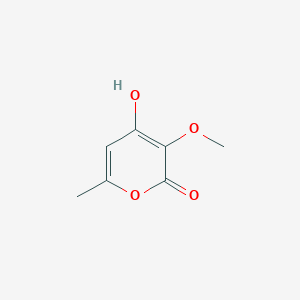
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
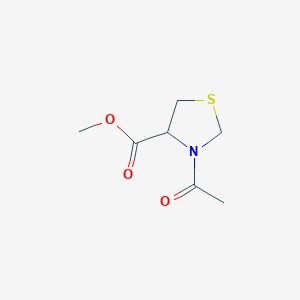
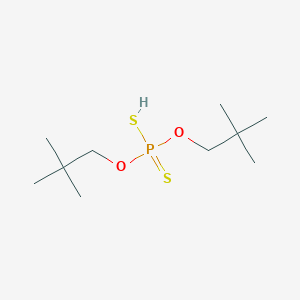
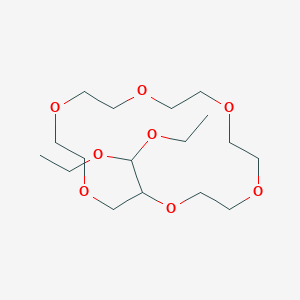
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
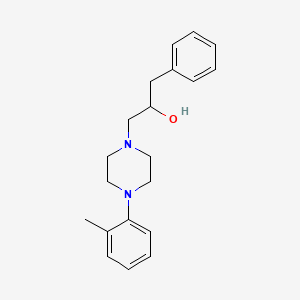
![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
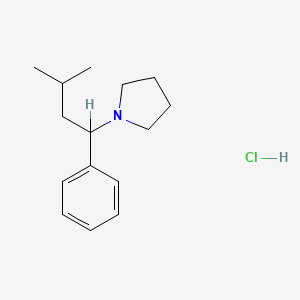
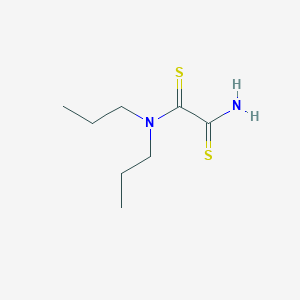
![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
